molecular formula C22H25F3O3 B8578525 Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)heptyl ester CAS No. 124015-10-7

Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)heptyl ester

Cat. No.: B8578525
CAS No.: 124015-10-7
M. Wt: 394.4 g/mol
InChI Key: KKAZXWLDBFAZSV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)heptyl ester is a useful research compound. Its molecular formula is C22H25F3O3 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

124015-10-7

Molecular Formula

C22H25F3O3

Molecular Weight

394.4 g/mol

IUPAC Name

1,1,1-trifluorooctan-2-yl 4-phenylmethoxybenzoate

InChI

InChI=1S/C22H25F3O3/c1-2-3-4-8-11-20(22(23,24)25)28-21(26)18-12-14-19(15-13-18)27-16-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,2-4,8,11,16H2,1H3

InChI Key

KKAZXWLDBFAZSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(F)(F)F)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (4.3 g) in methylene chloride (50 ml) was added drop by drop a solution of (R)-(+)-1,1,1-trifluoro-2-octanol (2.9 g), dimethylaminopyridine (0.6 g) and triethylamine (1.7 g) in methylene chloride (50 ml), under ice cooling. The mixture was left to stand at the room temperature for 24 hours before being poured in ice water. The methylene chloride layer separated was washed with diluted hydrochloric acid, water 1N aqueous sodium carbonate solution and water in this order, dried over magnesium sulfate and distilled to obtain a crude objective compound. The compound was purified by toluene/silica gel chromatography and recrystallization from ethanol to obtain the titled compound (3.8 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
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2.9 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
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Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the compound obtained in (1) above in methanol (100 ml) was added 10% Pd carried on carbon (0.4 g). The mixture was hydrogenated under a hydrogen atmosphere to obtain the titled compound (2.8 g).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
catalyst
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Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (1.1 g) in methylene chloride (20 ml) was slowly added under ice cooling a solution of optically active 1,1,1-trifluoro-2-octanol (0.74 g, [α]D20 =+25.2) and triethylamine (0.4 g) in methylene chloride (10 ml). After the solution was left to stand to reach room temperature, it was stirred for 12 hours. The solution was poured in ice water and was extracted with methylene chloride. The extracted layer was washed with dilute aqueous hydrochloric acid solution, water, 1N aqueous sodium carbonate solution and water, in the order, and dehydrated over anhydrous magnesium sulfate. The solution was distilled under reduced pressure to remove the solvent until a crude product was obtained. The product was subjected to silica-gel column chromatography to obtain 1,1,1-trifluoro-2-octyl 4-benzyloxybenzoate (0.73 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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